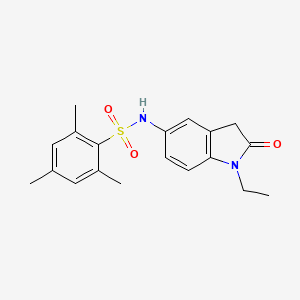

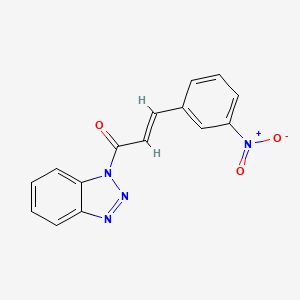

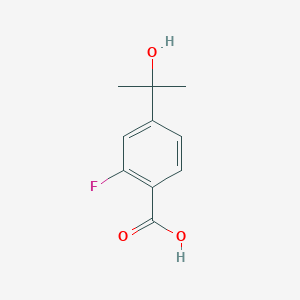

2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

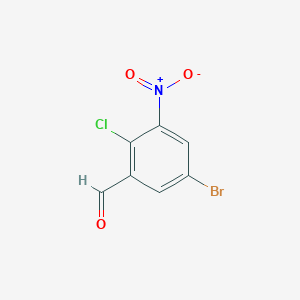

2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Metal Recognition and Fluoroionophores

A series of fluoroionophores from diamine-salicylaldehyde derivatives have been developed to study their spectral diversity when interacting with various metal cations. These compounds, including 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol (I) and its variants, exhibit specificity for chelating Zn+2 in both organic and semi-aqueous solutions, highlighting their potential in cellular metal staining and fluorescence methods (Hong et al., 2012).

Anticancer Activity

New series of 3(2h)-one pyridazinone derivatives have shown potential antioxidant and anticancer activities. These compounds were synthesized through various reactions, with their structures confirmed by spectroscopic methods. In vitro studies revealed potent antioxidant activities, demonstrating their therapeutic potential (Mehvish & Kumar, 2022).

Corrosion Inhibitors

Schiff bases, including specific phenol derivatives, have been studied for their effectiveness as corrosion inhibitors on carbon steel in acidic environments. Their chemical structures significantly influence their corrosion inhibition efficiency, providing insights into the design of more effective inhibitors (Hegazy et al., 2012).

Synthesis of Pyrido Fused Systems

Research on the synthesis of pyrazolo[3,4-b]pyridines and other pyrido fused systems has been advanced through the development of new three-component couplings. This method showcases versatility and utility in creating combinatorial libraries for potential pharmaceutical applications (Almansa et al., 2008).

Kinase Inhibitors

Docking and quantitative structure–activity relationship studies have been conducted on derivatives complexed with c-Met kinase to analyze their inhibitory activities. These studies help in understanding the molecular features contributing to high inhibitory activity, aiding in the design of more effective kinase inhibitors (Caballero et al., 2011).

Cytochromes P450 Interactions

The metabolites of prasugrel, a thienopyridine antiplatelet agent, interact with cytochromes P450, playing a crucial role in the formation of active metabolites responsible for platelet aggregation inhibition. Understanding these interactions is vital for the development of safer and more effective therapeutics (Rehmel et al., 2006).

Eigenschaften

IUPAC Name |

2-(2-fluorophenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3/c17-13-4-1-2-5-14(13)22-11-16(21)20-9-7-12(10-20)23-15-6-3-8-18-19-15/h1-6,8,12H,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCFPBWMJNOMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)

![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)